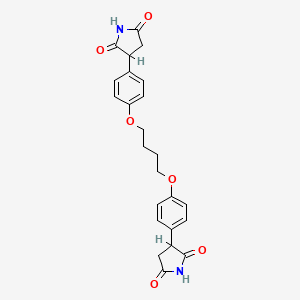
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride is a complex organic compound with a molecular formula of C17H27N3OS. This compound is known for its unique structure, which includes a pyrrole ring, a carboxamide group, and a thienylmethylamino propyl side chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the carboxamide group. The thienylmethylamino propyl side chain is then attached through a series of reactions involving amination and alkylation. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-N-(2-((2-thienylmethyl)amino)propyl)-, dihydrochloride can be compared with other similar compounds, such as:
1H-Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole ring and carboxamide group but differ in their side chains.
Thienylmethylamino compounds: These compounds have the thienylmethylamino group but may have different core structures. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties.
Propriétés
Numéro CAS |
93798-91-5 |
|---|---|
Formule moléculaire |
C17H29Cl2N3OS |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[2-(thiophen-2-ylmethylamino)propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H27N3OS.2ClH/c1-12(18-11-13-7-6-8-22-13)10-19-15(21)14-9-16(2,3)20-17(14,4)5;;/h6-9,12,18,20H,10-11H2,1-5H3,(H,19,21);2*1H |
Clé InChI |
YRQONWXZTRMGSE-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C1=CC(NC1(C)C)(C)C)NCC2=CC=CS2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


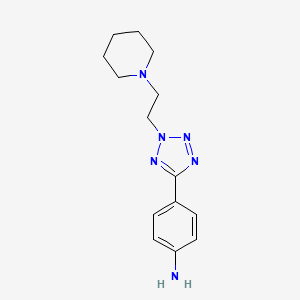
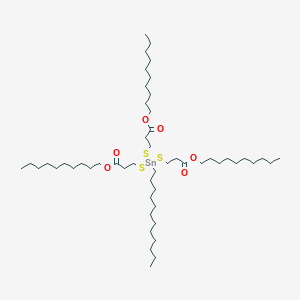
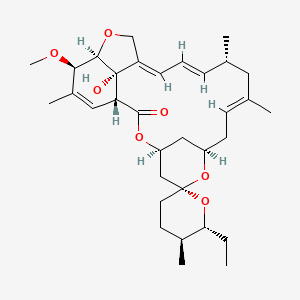
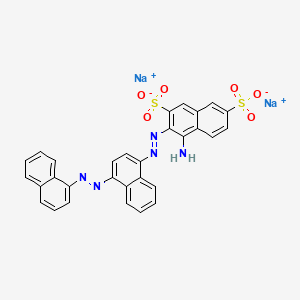
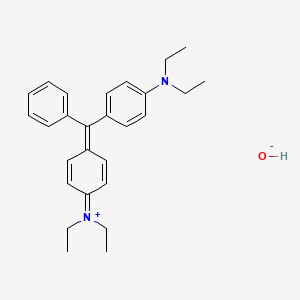
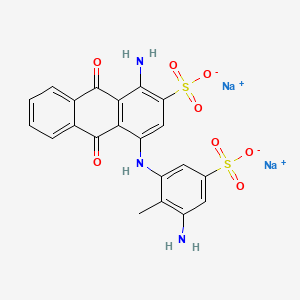

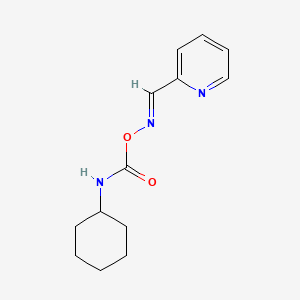
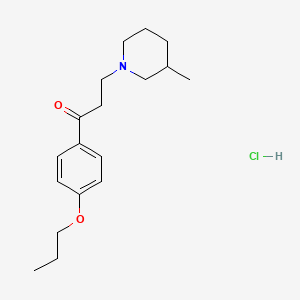
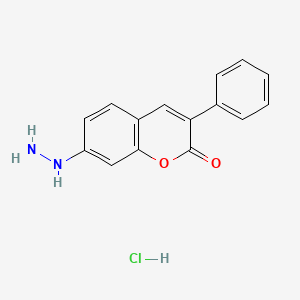
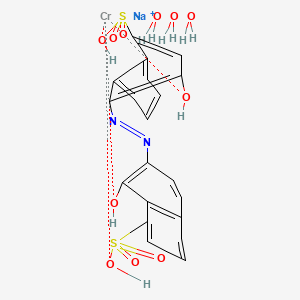
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)

